molecular formula C8H13NO2 B13149002 exo-Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate

exo-Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate

Cat. No.: B13149002
M. Wt: 155.19 g/mol
InChI Key: LVBCACDXSOCLCG-RNFRBKRXSA-N
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Description

exo-Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate: is a bicyclic compound featuring a nitrogen atom within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of exo-Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the radical translocation reactions of 1-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidines. This reaction, mediated by Bu3SnH in the presence of a catalytic amount of azoisobutyronitrile in boiling toluene, yields the desired bicyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

exo-Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperoxybenzoic acid (MCPBA)

    Reduction: Standard reducing agents like lithium aluminum hydride (LiAlH4)

    Substitution: Electrophilic reagents under controlled conditions

Major Products Formed

Scientific Research Applications

exo-Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of exo-Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate involves its interaction with specific molecular targets. The nitrogen atom within its structure allows it to participate in various chemical reactions, potentially affecting biological pathways. detailed studies on its exact mechanism of action are limited .

Biological Activity

exo-Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, with a molecular formula of C10_{10}H15_{15}NO2_2 and a molecular weight of approximately 183.23 g/mol, includes a nitrogen atom within its bicyclic framework, which is often associated with various pharmacological effects.

Structural Characteristics

The compound's structure is characterized by the following features:

  • Bicyclic framework : The azabicyclo structure provides rigidity and potential for specific interactions with biological targets.
  • Carboxylate functionality : This functional group may enhance solubility and reactivity, impacting the compound's biological activity.

Pharmacological Potential

Research indicates that this compound may exhibit various biological activities, primarily due to its ability to interact with specific receptors and enzymes.

  • Binding Affinity : Preliminary studies suggest that modifications to the compound can enhance its binding affinity to biological targets relevant to disease mechanisms. This is crucial for optimizing drug development strategies aimed at increasing efficacy against specific diseases .
  • Therapeutic Applications : The compound has potential applications in treating conditions such as diabetes and neurological disorders, as indicated by its structural similarities to other known therapeutic agents .
  • Cytotoxicity : While specific cytotoxicity data for this compound is limited, related bicyclic compounds have demonstrated moderate cytotoxic effects against cancer cell lines, suggesting a need for further investigation into this compound's effects .

Synthesis and Derivatives

The synthesis of this compound typically involves several chemical reactions that can be modified to yield various derivatives with enhanced biological properties. These synthetic routes allow researchers to explore structure-activity relationships (SAR) that can inform drug design .

Summary of Synthetic Routes

Synthetic MethodDescription
Ugi ReactionA multi-component reaction leading to the formation of complex bicyclic structures .
Intramolecular ReactionsMethods such as the Mumm rearrangement have been utilized to create derivatives with improved efficacy .

Case Study 1: DPP-4 Inhibition

Research has shown that derivatives of azabicyclo[2.2.1]heptane can act as potent dipeptidyl peptidase-4 (DPP-4) inhibitors, which are critical in managing hyperglycemia in diabetic patients. The introduction of specific functional groups has been linked to increased inhibitory activity .

Case Study 2: Cytotoxic Activity

In a study assessing various bicyclic compounds, certain derivatives exhibited significant cytotoxicity against HeLa cells, with IC50_{50} values indicating moderate effectiveness. This highlights the potential for this compound and its derivatives in cancer therapy .

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

methyl (3S,4S)-1-azabicyclo[2.2.1]heptane-3-carboxylate

InChI

InChI=1S/C8H13NO2/c1-11-8(10)7-5-9-3-2-6(7)4-9/h6-7H,2-5H2,1H3/t6-,7-/m1/s1

InChI Key

LVBCACDXSOCLCG-RNFRBKRXSA-N

Isomeric SMILES

COC(=O)[C@@H]1CN2CC[C@@H]1C2

Canonical SMILES

COC(=O)C1CN2CCC1C2

Origin of Product

United States

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